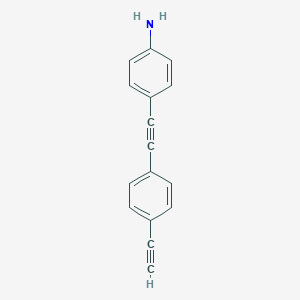

4-((4-Ethynylphenyl)ethynyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAQSSUQAZUOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514273 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183022-66-4 | |

| Record name | 4-[2-(4-Ethynylphenyl)ethynyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183022-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Ethynylphenyl Ethynyl Aniline and Analogues

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyne Bond Formation

The formation of the aryl-alkyne bonds in 4-((4-ethynylphenyl)ethynyl)aniline and its analogues is predominantly achieved through sophisticated catalytic systems that have been refined over decades of research. These methods offer high efficiency and selectivity in constructing the characteristic diarylacetylene core.

Sonogashira Cross-Coupling Protocols for Diarylacetylene Synthesis

First reported in 1975, the Sonogashira reaction has become a pivotal tool in organic synthesis for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. numberanalytics.comlibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and proceeds under mild conditions. numberanalytics.comresearchgate.net The synthesis of 4-((4-ethynylphenyl)ethynyl)aniline often starts with protected intermediates like 4-[(trimethylsilyl)ethynyl]aniline, which undergo Sonogashira coupling followed by deprotection. For instance, the reaction can be initiated by coupling ((4-iodophenyl)ethynyl)trimethylsilane (B163838) with 4-ethynylaniline (B84093) in the presence of a palladium catalyst and a copper(I) co-catalyst. analis.com.myrsc.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by a transmetalation step where the alkyne, activated by the copper co-catalyst, is transferred to the palladium complex. The cycle concludes with reductive elimination, which forms the final coupled product and regenerates the Pd(0) catalyst. analis.com.my Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate, which is crucial for the transmetalation step. analis.com.my

Optimization of Palladium-Copper Co-catalytic Systems

The efficiency of the Sonogashira reaction is highly dependent on the synergistic interplay between the palladium and copper catalysts. mdpi.com The use of a copper(I) co-catalyst, a key innovation by Sonogashira, significantly increases the reaction's reactivity, often allowing it to proceed at room temperature. libretexts.org The most commonly employed palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while copper(I) iodide (CuI) is the standard co-catalyst. numberanalytics.com

Optimization of the catalytic system often involves adjusting the ratio of the palladium and copper catalysts, the concentration of the substrates, and the reaction temperature to achieve high yields and selectivity. numberanalytics.com Research has shown that using a Pd-Cu alloy can enhance catalytic activity due to a co-catalytic effect that facilitates electron transfer between the two metals, leading to shorter reaction times and high selectivity. mdpi.com

However, the presence of copper can sometimes lead to the undesirable homocoupling of terminal alkynes (Glaser-Hay coupling). acs.org This has spurred the development of copper-free Sonogashira protocols, which often require modifications to the ligands and reaction conditions to maintain high efficiency. acs.orgrsc.org

Influence of Ligands and Solvents on Reaction Efficiency

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. numberanalytics.com Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. numberanalytics.com The choice of ligand can significantly impact the reaction. For instance:

Electron-rich phosphine ligands can increase the rate of oxidative addition of the aryl halide to the palladium center. libretexts.org

Sterically bulky ligands can promote the dissociation of the active palladium catalyst from its resting state, thereby accelerating the catalytic cycle. libretexts.org The combination of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org

N-Heterocyclic carbenes (NHCs) have emerged as efficient alternatives to phosphine ligands, as they behave similarly to σ-donor ligands and can be used in both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org

The choice of solvent is also a crucial factor influencing the reaction's outcome. numberanalytics.comlucp.net Amine solvents like diethylamine (B46881) and triethylamine (B128534) are frequently used as they can also act as the base required for the reaction. numberanalytics.com Other common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). numberanalytics.comlucp.net The solvent can affect reaction rates, selectivity, and catalyst stability. lucp.net For example, DMF, a polar aprotic solvent, is often chosen for its ability to dissolve a wide range of organic and inorganic compounds and for its high boiling point, which can help to increase reaction rates. lucp.net Greener approaches have also explored the use of water as a solvent, which can be effective for certain Sonogashira reactions. analis.com.myresearchgate.net

| Catalyst System | Ligand | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | THF/Triethylamine | Standard conditions for the synthesis of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097). | rsc.org |

| Pd₂(dba)₃ | AsPh₃ | Toluene (B28343) vs. DMF | Higher yield in toluene (70%) compared to DMF (20%) for β-bromoporphyrin coupling, suggesting DMF can inhibit the reaction by displacing ligands. | lucp.net |

| Pd(OAc)₂ | P(p-tol)₃ | THF | Highly effective for copper-free coupling of aryl bromides with 2-methyl-3-butyn-2-ol (B105114). | beilstein-journals.org |

| Pd(0)/NHC | N-Heterocyclic Carbene | Pyrrolidine | NHC palladium complexes can efficiently catalyze copper co-catalyzed Sonogashira coupling of aryl bromides. | libretexts.org |

Regioselectivity and Stereoselectivity Control in Cross-Coupling

The Sonogashira reaction generally offers a straightforward synthetic route with respect to stereochemistry. libretexts.org However, when substrates with multiple potential reaction sites are used, regioselectivity becomes a critical consideration.

In the case of disubstituted aryl halides, the reaction's regioselectivity is governed by the nature of the leaving groups. For instance, in a molecule containing both a bromo and an iodo substituent, the coupling reaction will preferentially occur at the more reactive carbon-iodine bond. libretexts.org When the same halide is present at different positions on an aromatic ring, the alkynylation tends to occur at the more electrophilic site. libretexts.org For example, in the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene, the reaction shows high regioselectivity for the terminal C–I position, which is less sterically hindered. nih.gov

The stereochemistry of the starting materials is typically retained in the final product, making the Sonogashira reaction a reliable method for constructing complex molecules with defined geometries.

Other Palladium-Catalyzed Transformations for Aryl Halide Functionalization

While the Sonogashira reaction is the most prominent, other palladium-catalyzed transformations are also employed for the functionalization of aryl halides with alkynes. These methods often aim to overcome some of the limitations of the traditional Sonogashira protocol, such as the need for a copper co-catalyst.

Copper-free Sonogashira reactions have gained significant attention to avoid issues like the formation of diynes from alkyne homocoupling and to simplify product purification. acs.orgrsc.org These reactions often require specific ligands and bases to achieve high efficiency. For example, a catalytic system of palladium on charcoal with a bulky, electron-rich biphenyl (B1667301) ligand like XPhos has been shown to be effective for the copper-free coupling of aryl chlorides with terminal acetylenes. nih.gov

Furthermore, palladium-catalyzed redox-diversified olefination of aryl halides with bifunctional alkynes represents an advanced strategy. rsc.org These reactions can proceed under either reductive or oxidative conditions to yield axially chiral products. For instance, the reductive Heck reaction of 1,6-diynes with aryl halides can produce axially chiral dienes. rsc.org Palladium-catalyzed annulation reactions of alkynes with aryl halides bearing a neighboring nucleophile can also lead to the formation of various heterocyclic structures. core.ac.uk

Copper-Catalyzed Alkyne Homocouplings

While often considered an undesirable side reaction in Sonogashira couplings, copper-catalyzed alkyne homocoupling, also known as the Glaser or Eglinton coupling, is a valuable synthetic method in its own right for the synthesis of symmetrical diarylacetylenes. ub.edunih.gov This reaction involves the oxidative coupling of two terminal alkyne molecules in the presence of a copper salt, typically copper(II) acetate, and a base. ub.edu

The mechanism is thought to involve the deprotonation of the terminal alkyne, followed by oxidation by copper(II) to form an alkynyl radical. ub.edu Dimerization of these radicals then yields the 1,3-diyne product. ub.edu While useful for creating symmetrical compounds, this reaction needs to be suppressed in heterocoupling reactions like the Sonogashira coupling to avoid the formation of unwanted byproducts. beilstein-journals.org However, under certain conditions, such as in the presence of ligands like TBTA, the oxidative homocoupling can be accelerated. mdpi.com

| Reaction Type | Catalyst System | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | Pd(0)/Cu(I) | Forms C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes. Mild conditions. | Synthesis of unsymmetrical diarylacetylenes like 4-((4-ethynylphenyl)ethynyl)aniline. | numberanalytics.comlibretexts.org |

| Copper-Free Sonogashira | Pd(0) with specific ligands (e.g., bulky phosphines, NHCs) | Avoids alkyne homocoupling and simplifies purification. | Synthesis of diarylacetylenes where copper sensitivity is a concern. | acs.orgrsc.org |

| Copper-Catalyzed Homocoupling (Glaser/Eglinton) | Cu(II) salts (e.g., Cu(OAc)₂) | Forms symmetrical 1,3-diynes from terminal alkynes. | Synthesis of symmetrical diarylacetylenes. | ub.edu |

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of 4-((4-ethynylphenyl)ethynyl)aniline hinges on the efficient preparation of its constituent building blocks. This involves the synthesis of an aniline (B41778) core bearing a terminal alkyne and a phenyl halide partner, also functionalized with a protected or terminal alkyne.

Preparation of Ethynyl-Functionalized Aniline Intermediates (e.g., 4-Ethynylaniline)

A crucial precursor for the target molecule is 4-ethynylaniline. sigmaaldrich.com A common and effective method for its synthesis is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 4-haloaniline, such as 4-iodoaniline (B139537) or 4-bromoaniline, with a terminal alkyne. The modularity and functional group tolerance of the Sonogashira reaction make it a favored approach. One specific reported synthesis of 4-ethynylaniline utilizes 2-methyl-3-butyn-2-ol as the alkyne source. sigmaaldrich.comchemicalbook.com

The general Sonogashira coupling mechanism involves a palladium(0) catalyst which undergoes oxidative addition with the aryl halide. analis.com.myresearchgate.net Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide complex. analis.com.myresearchgate.net Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired ethynyl-substituted aniline and regenerates the palladium(0) catalyst. analis.com.myresearchgate.net While some Sonogashira reactions can proceed without a copper catalyst, its presence is often necessary for efficient reaction. analis.com.myresearchgate.net

The synthesis of 4,4′-diaminodiphenylacetylene has been achieved with a quantitative yield from the reaction of 4-iodoaniline with 4-ethynylaniline, showcasing a related Sonogashira coupling application. google.com

Synthesis of Silylated Ethynylphenyl Halides as Coupling Partners

The other key building block is an ethynylphenyl halide. To prevent unwanted side reactions, the terminal alkyne on this precursor is often protected with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. A prominent example of such a coupling partner is (4-bromophenylethynyl)trimethylsilane (B99203). chemicalbook.comsigmaaldrich.com

The synthesis of (4-bromophenylethynyl)trimethylsilane can be achieved through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene. chemicalbook.com This silylated compound serves as a versatile intermediate in various coupling reactions, including the Buchwald-Hartwig and Sonogashira reactions. chemicalbook.comalfa-chemistry.com

| Compound Name | CAS Number | Molecular Formula | Application |

| (4-Bromophenylethynyl)trimethylsilane | 16116-78-2 | BrC₆H₄C≡CSi(CH₃)₃ | Synthesis of 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, and other derivatives. sigmaaldrich.com |

This table presents key information about the silylated ethynylphenyl halide coupling partner.

Desilylation Strategies for Terminal Alkynes

Following the coupling reaction, the silyl protecting group on the terminal alkyne must be removed to yield the final product. This process is known as desilylation.

Several methods are available for the cleavage of silyl ethers and silyl-protected alkynes. gelest.com A widely used and effective reagent for this purpose is tetra-n-butylammonium fluoride (B91410) (TBAF). sacheminc.comcommonorganicchemistry.com TBAF is a source of the fluoride ion, which has a strong affinity for silicon, facilitating the cleavage of the silicon-carbon bond. commonorganicchemistry.com It is typically used as a trihydrate or as a solution in an organic solvent like tetrahydrofuran (THF). commonorganicchemistry.com The reaction is generally carried out under mild conditions. gelest.com

Alternative desilylation strategies for terminal alkynes include the use of potassium carbonate in methanol (B129727) (K₂CO₃/MeOH). gelest.com This method is particularly useful for the protiodesilylation of alkynyltrimethylsilanes. gelest.com For more sterically hindered silyl groups, TBAF in THF remains a more robust option. gelest.com Researchers have also developed operationally simple work-up procedures for TBAF-mediated desilylations to remove excess reagent and byproducts, which can be particularly beneficial in multi-step syntheses. nih.govacs.org

Novel Synthetic Strategies for Ethynylarene and Aniline Derivatives

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of metal-free and electrochemical approaches for the synthesis of ethynylarenes and aniline derivatives.

Metal-Free and Environmentally Benign Synthetic Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of metal-free cross-coupling reactions for C-C bond formation. fiveable.meresearchgate.netpreprints.org These approaches seek to provide sustainable alternatives to traditional transition-metal-catalyzed reactions. preprints.org While replacing the highly efficient metal-catalyzed methods is challenging, innovative strategies are emerging. preprints.org

For the synthesis of aniline derivatives, environmentally friendly methods are also being explored. One such approach involves the reaction of aniline derivatives with sodium cyanate (B1221674) in water, a green solvent, under metal- and ligand-free conditions to produce benzazole-2-ones. ijcce.ac.ir Another study demonstrated the synthesis of azoxybenzenes from anilines using a cost-effective catalyst in water at room temperature. nih.govacs.org These examples highlight a growing trend towards developing synthetic protocols that are not only efficient but also minimize environmental impact. advion.com The cross-dehydrogenative coupling (CDC) reaction is another sustainable strategy for constructing C-C bonds that has gained significant attention. rsc.org

Electrochemical Synthesis Pathways for Ethynylaniline Derivatives

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to traditional methods by using electricity to drive chemical reactions. rsc.orgresearchgate.net This approach avoids the need for chemical oxidants or reductants, often leading to cleaner reactions with higher atom economy. nih.govresearchgate.net

Electrochemical methods have been successfully applied to the functionalization of alkynes and the synthesis of aniline derivatives. oaepublish.comresearchgate.net For instance, an electrochemical approach has been reported for the Ir-catalyzed C-H alkynylation, where anodic oxidation promotes the desired coupling reaction. nih.govacs.orgnih.gov This method offers a practical route for C-C bond formation under mild conditions with high atom economy. nih.govresearchgate.net

Theoretical and Computational Investigations of Electronic and Optical Characteristics

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Computational analysis using Density Functional Theory (DFT) provides a fundamental understanding of the molecular and electronic properties of complex organic molecules. For the silyl-capped amino tolane 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), calculations have been conducted using the B3LYP functional with a 6-311+G(d,p) basis set to investigate its optimized structure, electronic behavior, and stability. analis.com.myresearchgate.netanalis.com.my

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. analis.com.my This process is crucial as the geometric structure dictates the electronic and optical properties. For molecules like TEPEA, which feature a rigid and linear π-conjugated system composed of phenyl rings and ethynyl (B1212043) linkers, the geometry is largely planar. analis.com.my The aniline (B41778) group and the terminal trimethylsilyl (B98337) group are the main sites of conformational flexibility. nih.gov The optimization calculations confirm a stable molecular structure, which serves as the basis for all subsequent property calculations. analis.com.my

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and predicting electronic transitions. analis.com.myresearchgate.net

For TEPEA, the HOMO and LUMO energy levels have been calculated, revealing a relatively narrow HOMO-LUMO gap of 3.7087 eV. analis.com.myresearchgate.net A smaller energy gap generally suggests higher sensitivity to electronic changes, which is a desirable characteristic for chemosensor applications. analis.com.myresearchgate.net The HOMO is typically localized on the electron-donating aniline portion of the molecule, while the LUMO is distributed across the π-conjugated backbone. rsc.orgrsc.org This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental process for many optical applications.

Table 1: Frontier Molecular Orbital Energies of TEPEA

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -1.7567 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -5.4654 |

| Energy Gap (ΔE) | 3.7087 |

Data sourced from DFT calculations on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). researchgate.net

Global chemical reactivity descriptors are derived from the FMO energies and provide a quantitative measure of a molecule's stability and reactivity. analis.com.my Key descriptors include chemical potential (μ), hardness (η), and softness (S).

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value suggests greater stability.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Calculations for TEPEA yielded a chemical potential (μ) of -3.6111 eV, a hardness (η) of 1.8544 eV, and a softness (S) of 0.2696 e⁻¹V⁻¹. These values are indicative of a stable molecular structure. analis.com.myresearchgate.net

Table 2: Global Chemical Reactivity Descriptors for TEPEA

| Descriptor | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Chemical Potential | μ | -3.6111 | eV |

| Hardness | η | 1.8544 | eV |

| Softness | S | 0.2696 | e⁻¹V⁻¹ |

Data sourced from DFT calculations on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). analis.com.myresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their excited states, which is crucial for understanding their optical characteristics. rsc.org

TD-DFT calculations are used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. rsc.org These calculations can identify the energies of electronic transitions and their corresponding oscillator strengths. For TEPEA, theoretical UV-Vis spectra have been compared with experimental results, showing good agreement. researchgate.net The absorption spectrum is characterized by transitions from the ground state to various excited states, primarily involving the promotion of an electron from the HOMO to the LUMO. researchgate.net Experimental studies show that TEPEA exhibits fluorescence, and a large Stokes shift (the difference between the absorption and emission maxima) of 85 nm has been observed, which is advantageous for sensor applications as it minimizes self-absorption. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. analis.com.my The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and, most importantly, its first-order hyperpolarizability (β). dtic.mil Molecules with a large hyperpolarizability value exhibit a strong NLO response. researchgate.net

The computational analysis of TEPEA reveals significant NLO properties. analis.com.my The presence of the electron-donating aniline group and the extended π-conjugated system facilitates charge separation, leading to a considerable dipole moment and high polarizability. analis.com.myresearchgate.net The calculated first-order hyperpolarizability (β) for TEPEA is 229.6688 × 10⁻³⁰ esu, a value that highlights its potential as an efficient NLO material. analis.com.myresearchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties of TEPEA

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 3.3920 | Debye |

| Linear Polarizability | α | 50.4634 × 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 229.6688 × 10⁻³⁰ | esu |

Data sourced from DFT calculations on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). analis.com.myresearchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Computational studies on molecules like 4-((4-ethynylphenyl)ethynyl)aniline and its derivatives typically employ quantum mechanical methods to model their structure and predict their electronic and optical behavior.

Density Functional Theory (DFT): A prominent method used for these investigations is Density Functional Theory (DFT). analis.com.myanalis.com.my DFT is a computationally efficient approach that can provide accurate descriptions of molecular properties. For the analogous compound TEPEA, calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311+G(d,p) basis set. analis.com.myanalis.com.myresearchgate.net This level of theory is well-suited for optimizing the molecular geometry and calculating various electronic and optical parameters. analis.com.myanalis.com.my The process generally involves an initial geometry optimization to find the most stable conformation of the molecule, followed by calculations of frontier molecular orbitals (FMOs), global chemical reactivity descriptors, and nonlinear optical (NLO) properties. analis.com.myu-tokyo.ac.jp Software packages such as Gaussian are commonly used for these types of analyses. analis.com.my

Influence of the Trimethylsilyl (TMS) Group: The TMS group in TEPEA is expected to modulate the electronic properties compared to the non-silylated 4-((4-ethynylphenyl)ethynyl)aniline. When a silyl (B83357) group is directly attached to a π-electron system, it tends to exhibit an electron-withdrawing conjugative effect. u-tokyo.ac.jp This is attributed to the interaction between the π-orbitals of the conjugated system and the σ* orbitals of the Si-C bonds, a phenomenon sometimes referred to as "inverse hyperconjugation". u-tokyo.ac.jp Comparative studies on similar oligo(phenylene ethynylene)s have shown that the presence of a TMS group can lead to a reduction in the HOMO-LUMO gap by approximately 0.2–0.3 eV. Therefore, it is anticipated that 4-((4-ethynylphenyl)ethynyl)aniline would possess a slightly larger HOMO-LUMO gap and consequently different electronic and optical properties compared to its silylated counterpart.

Research Findings for the Analogous 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA):

Detailed computational analysis of TEPEA has yielded significant findings regarding its electronic and optical characteristics. These results serve as a valuable reference for understanding the properties of 4-((4-ethynylphenyl)ethynyl)aniline.

A key finding is the relatively narrow HOMO-LUMO gap of TEPEA, calculated to be 3.7087 eV. analis.com.myresearchgate.net This small energy gap suggests that the molecule can be easily excited, which is a desirable characteristic for applications in electronic devices and sensors. analis.com.myresearchgate.net The study also investigated the interaction of TEPEA with ammonia (B1221849), noting a reduction in the HOMO-LUMO gap to 3.6014 eV, indicating its potential as a chemosensor. analis.com.myresearchgate.net

Global chemical reactivity descriptors have also been calculated for TEPEA, providing insights into its stability and reactivity. These parameters, derived from the HOMO and LUMO energies, include chemical potential (μ), hardness (η), and softness (S). analis.com.myresearchgate.net

Furthermore, the nonlinear optical (NLO) properties of TEPEA have been highlighted. analis.com.myresearchgate.net The molecule exhibits a significant dipole moment, as well as considerable linear polarizability and first-order hyperpolarizability. analis.com.myresearchgate.netresearchgate.net These properties are crucial for applications in optoelectronics, such as in the development of materials for optical switching and frequency conversion. analis.com.myresearchgate.net

The following tables summarize the computationally determined electronic and optical properties of the analogous compound, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA).

Table 1: Global Reactivity Descriptors for TEPEA analis.com.myresearchgate.net

| Parameter | Value |

| HOMO-LUMO Gap (ΔE) | 3.7087 eV |

| Chemical Potential (μ) | -3.6111 eV |

| Hardness (η) | 1.8544 eV |

| Softness (S) | 0.2696 eV⁻¹ |

Table 2: Nonlinear Optical Properties of TEPEA analis.com.myresearchgate.net

| Parameter | Value |

| Dipole Moment (μ) | 3.3920 Debye |

| Linear Polarizability (α) | 50.4634 × 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ esu |

Based on these findings for TEPEA and the known electron-withdrawing nature of the TMS group in such systems, it can be inferred that 4-((4-ethynylphenyl)ethynyl)aniline would likely exhibit a larger HOMO-LUMO gap. This would, in turn, affect its chemical reactivity and optical properties, potentially leading to a blue shift in its absorption and emission spectra compared to the silylated analogue.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-((4-Ethynylphenyl)ethynyl)aniline, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent framework.

While specific spectral data for the title compound is not widely published, detailed analysis of its immediate trimethylsilyl (B98337) (TMS)-protected precursor, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097), and the parent compound, 4-ethynylaniline (B84093), allows for a precise assignment of expected chemical shifts. chemicalbook.compurdue.educhemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The protons on the aniline (B41778) ring (adjacent to the NH₂ group) would appear as a doublet, while the protons on the terminal phenyl ring would appear as another set of doublets. purdue.edu A key signal is the terminal alkyne proton (C≡C-H), which is expected to appear as a singlet in the range of 3.1-3.3 ppm. The amine protons typically present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for identifying the carbon atoms of the two alkyne units. Four distinct signals are expected for the sp-hybridized carbons (C≡C), typically appearing in the 80-95 ppm region. rsc.org The aromatic region of the spectrum would display a set of signals corresponding to the twelve sp²-hybridized carbons of the two phenyl rings. The carbon atom attached to the amino group (C-NH₂) is expected to be the most upfield of the aromatic carbons due to the electron-donating nature of the amine. chemicalbook.com

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (8H) | 6.6 - 7.5 |

| Amine Protons (2H, -NH₂) | ~3.8 (broad s) | |

| Alkynyl Proton (1H, ≡C-H) | ~3.15 | |

| ¹³C NMR | Aromatic Carbons (12C) | 112 - 147 |

| Alkynyl Carbons (4C, C≡C) | 87 - 93 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying the characteristic functional groups within 4-((4-Ethynylphenyl)ethynyl)aniline.

FTIR Spectroscopy: The FTIR spectrum provides clear evidence for the key functional groups. The synthesis of the title compound often involves the deprotection of a TMS-capped precursor. This process is monitored by the disappearance of the characteristic TMS-C≡C stretch (approx. 2152 cm⁻¹) and the appearance of a sharp, weak band for the terminal alkyne C≡C stretch around 2100 cm⁻¹. A more prominent feature is the C-H stretching vibration of the terminal alkyne (≡C-H), which is observed as a sharp peak around 3300 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3350-3450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the non-polar bonds. The symmetric stretching of the carbon-carbon triple bonds (C≡C) gives a strong signal in the Raman spectrum, typically observed around 2210 cm⁻¹. rsc.org The aromatic C=C stretching vibrations also produce characteristic bands in the 1590-1610 cm⁻¹ region. rsc.org

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | FTIR | ~3350 - 3450 | |

| ≡C-H Stretch (Terminal Alkyne) | FTIR | ~3300 | rsc.org |

| C≡C Stretch (Internal Alkyne) | FTIR/Raman | ~2210 | rsc.org |

| C≡C Stretch (Terminal Alkyne) | FTIR | ~2100 | |

| C=C Stretch (Aromatic) | Raman | ~1591 | rsc.org |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

The extended π-conjugated system of 4-((4-Ethynylphenyl)ethynyl)aniline governs its electronic properties, which are probed by UV-Vis and fluorescence spectroscopy. These techniques provide insight into the electronic transitions and the photophysical behavior of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated phenylene-ethynylene backbone. For the related TMS-protected precursor, a strong absorption maximum (λmax) is observed at approximately 255 nm. Upon removal of the TMS group, a slight shift in the absorption bands is expected. The extended conjugation length compared to simple aniline results in a significant red-shift of the absorption bands.

Fluorescence Spectroscopy: When excited with an appropriate wavelength of UV light, 4-((4-Ethynylphenyl)ethynyl)aniline is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) is an important parameter for applications in optoelectronics. Studies on similar oligo(phenylene ethynylene) (OPE) derivatives show that they are highly fluorescent, and their emission properties are sensitive to the local environment and molecular aggregation. rsc.organalis.com.myresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of 4-((4-Ethynylphenyl)ethynyl)aniline and to analyze its fragmentation patterns, which further corroborates its structure.

The compound has a calculated molecular weight of 217.26 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the molecule (C₁₆H₁₁N), confirming its elemental composition.

The fragmentation pattern in MS/MS analysis would likely involve characteristic losses. Cleavage at the ethynyl (B1212043) linkages is a probable fragmentation pathway. Additionally, fragmentation of the aniline moiety could be observed, similar to the pattern seen for 4-ethynylaniline, which shows fragment ions at m/z 91.1 and 77.2, corresponding to the loss of the ethyne (B1235809) group and subsequent fragmentation of the phenyl ring. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and crystal packing.

While a crystal structure for 4-((4-Ethynylphenyl)ethynyl)aniline itself is not publicly available, the structures of very closely related compounds, such as 4-ethynyl-N,N-diphenylaniline and 4-ethynyl-N,N-dimethylaniline, have been determined. researchgate.networktribe.com These analogues provide a robust model for the expected solid-state conformation. The molecule is expected to adopt a nearly linear and planar conformation due to the sp-hybridized alkyne linkers. The phenyl rings are likely to be slightly twisted relative to each other. The crystal packing is dictated by a network of intermolecular interactions.

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces. In the case of 4-((4-Ethynylphenyl)ethynyl)aniline, hydrogen bonding and C-H···π interactions are expected to be the dominant forces.

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions with neighboring molecules. The terminal alkyne C≡C bond can also act as a weak hydrogen bond acceptor.

C-H···π Interactions: A prominent interaction in the crystal structures of related ethynylbenzene compounds is the C-H···π interaction. researchgate.net In this interaction, an aromatic C-H bond from one molecule points towards the electron-rich π-system of a phenyl or ethynyl group of an adjacent molecule. These interactions play a crucial role in the formation of the three-dimensional supramolecular architecture. researchgate.netsemanticscholar.org

Surface-Sensitive Spectroscopic Techniques for Thin Films and Interfaces

The linear, rigid-rod nature of 4-((4-Ethynylphenyl)ethynyl)aniline makes it an excellent candidate for the formation of ordered thin films and self-assembled monolayers (SAMs), which are of great interest in molecular electronics.

Surface-sensitive techniques are employed to characterize these films on substrates like gold or silicon. Angle-resolved X-ray photoelectron spectroscopy (ARXPS) can determine the elemental composition, chemical states of the elements, and the thickness of the film. thermofisher.comkratos.comthermofisher.com For instance, ARXPS could confirm the presence of nitrogen and carbon and provide information about the orientation of the molecules on the surface. Techniques like Brewster Angle Microscopy could be used to visualize the morphology of monolayers at the air-water interface before transfer to a solid substrate.

Characterization of Langmuir-Blodgett Films

While direct experimental data on the Langmuir-Blodgett (LB) film formation of 4-((4-ethynylphenyl)ethynyl)aniline is not extensively available in the reviewed literature, detailed studies on closely related oligo(phenylene ethynylene) (OPE) derivatives provide significant insights into the expected behavior. These derivatives, which share the same core structure but include additional functional groups, have been shown to form stable and well-organized monolayers at the air-water interface.

The formation and stability of Langmuir films are primarily investigated through surface pressure-area (π-A) isotherms, which measure the change in surface pressure as the area available to each molecule is reduced. biolinscientific.com For amine-substituted OPEs, these isotherms reveal distinct phases of the monolayer.

A study on 4-[4-(4-hexyloxyphenylethynyl)-phenylethynyl]-aniline (HBPEB amine), a derivative of the target compound, demonstrated the formation of stable Langmuir films at the air-water interface. researchgate.net The π-A isotherm for this compound shows a gradual increase in surface pressure upon compression, indicative of the transition from a gaseous to a more condensed phase, ultimately leading to the formation of a well-defined monolayer. researchgate.net

Similarly, research on 4-((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid (HOPEA), another related OPE, also confirmed the formation of high-quality monolayers, as evidenced by its π-A isotherms. ardc.edu.auresearchgate.net The analysis of these isotherms for various OPE derivatives allows for the determination of key parameters such as the limiting molecular area, which provides information about the packing and orientation of the molecules at the interface.

A summary of findings from a representative OPE derivative is presented below:

| Compound | Key Isotherm Features | Reference |

| 4-[4-(4-hexyloxyphenylethynyl)-phenylethynyl]-aniline (HBPEB amine) | Formation of a stable monolayer at the air-water interface, characterized by surface pressure vs. area per molecule isotherms. | researchgate.net |

| 4-((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid (HOPEA) | Reveals the formation of a high-quality monolayer at the air-water interface. | ardc.edu.auresearchgate.net |

Brewster Angle Microscopy is a powerful non-invasive technique for the real-time visualization of monolayers at the air-water interface. parksystems.com It provides qualitative information about the film's morphology, homogeneity, and phase transitions.

Microscopic and Electrochemical Characterization of Functionalized Surfaces

The terminal amine and ethynyl groups of 4-((4-ethynylphenyl)ethynyl)aniline and its derivatives allow for their attachment to various surfaces, creating functionalized interfaces with tailored electronic properties.

Atomic Force Microscopy (AFM) is a key technique for characterizing the morphology of these functionalized surfaces at the nanoscale. For LB films of HOPEA transferred onto solid substrates, AFM analysis has been used to determine the optimal surface pressure for achieving homogeneous film formation. ardc.edu.au

In studies of related OPE derivatives, AFM has revealed well-ordered films without significant three-dimensional defects when transferred under optimal conditions. researchgate.net For instance, after annealing, AFM images of organometallic monolayers have shown the diffusion of gold nanoislands, indicating structural rearrangements on the surface. csic.es

The electrochemical properties of surfaces modified with 4-((4-ethynylphenyl)ethynyl)aniline and related compounds are critical for their application in molecular electronics. Cyclic voltammetry (CV) is a primary tool for investigating the electron transfer properties of these modified electrodes.

Research on the electrochemical behavior of surfaces modified with 4-((4-ethynylphenyl)ethynyl)aniline has shown that this compound can be effectively used in applications requiring surface modification. For example, chronoamperometric experiments to assess its grafting efficiency on glassy carbon electrodes indicated that the presence of collidine significantly enhanced surface coverage.

Studies on ethynylphenyl-derivatized porphyrins have demonstrated that the direct anodic oxidation of the ethynyl group leads to the covalent grafting of the molecules onto glassy carbon electrodes. scispace.com The resulting modified electrodes exhibit well-defined surface voltammetry. scispace.com In the case of self-assembled monolayers of other OPEs on gold, electrochemical measurements using redox probes have indicated that the monolayers can present a relatively low barrier to electron transfer. researchgate.net

The electrochemical oxidation of related compounds, such as 4-ethynylaniline, has also been investigated. researchgate.net These studies provide insights into the reaction mechanisms at the electrode surface and the formation of new chemical species. researchgate.net

The following table summarizes key electrochemical findings for surfaces functionalized with related compounds:

| Functionalized Surface | Electrochemical Technique | Key Findings | Reference |

| 4-((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid (HOPEA) on gold | Cyclic Voltammetry | Significant blockage of gold electrodes, indicating monolayer formation. | ardc.edu.au |

| Ethynylphenyl-derivatized porphyrins on glassy carbon | Cyclic Voltammetry | Covalent grafting onto the electrode via anodic oxidation of the ethynyl group. | scispace.com |

| 1,4-bis((4-ethynylphenyl)ethynyl)benzene on gold | Cyclic Voltammetry with redox probes | Monolayer presents a relatively low barrier for electron transfer. | researchgate.net |

Organic Electronics and Optoelectronics

The unique electronic structure of 4-((4-ethynylphenyl)ethynyl)aniline, arising from the extensive π-conjugation along its phenylene-ethynylene backbone, makes it a valuable component in the development of novel organic electronic and optoelectronic materials.

The compound 4-((4-ethynylphenyl)ethynyl)aniline serves as a fundamental building block for the synthesis of advanced conjugated polymers and oligomers. Its rigid and linear structure is instrumental in forming highly ordered, planar polymer chains, a crucial factor for efficient charge transport. The introduction of ethynylene (acetylene) linkers between aromatic rings, as seen in this molecule's backbone, can reduce steric hindrance between donor and acceptor units in a resulting copolymer, leading to more planar structures. mdpi.com This increased planarity enhances π-conjugation along the polymer backbone, which typically results in a red-shift of the absorption maxima and a reduction in the material's band gap. mdpi.comjept.de

The terminal aniline group provides two key functionalities. Firstly, it is a potent electron-donating group, which allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of any polymer or oligomer it is incorporated into. researcher.life This ability to engineer the HOMO-LUMO gap is fundamental to tailoring the optoelectronic properties of a material for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.orgugr.es Secondly, the amine functionality serves as a reactive handle for polymerization reactions, allowing it to be integrated into larger macromolecular structures. Smaller, related molecules like 4-ethynylaniline are widely used as key building blocks in the synthesis of specialty polymers and conductive polymers for electronic devices. chemimpex.com

The well-defined length and rigid structure of 4-((4-ethynylphenyl)ethynyl)aniline make it an excellent candidate for use in molecular-scale electronic devices, such as molecular junctions. In this application, individual or small numbers of molecules are used to bridge the gap between two metal electrodes, creating a molecular circuit. The conductance of such a junction is highly dependent on the energy alignment between the molecule's HOMO and LUMO levels and the Fermi level of the electrodes. ugr.es

For practical integration, the core structure of 4-((4-ethynylphenyl)ethynyl)aniline can be functionalized with specific anchoring groups, such as thiols (-SH) or thiomethyls (-SMe), which can form robust chemical bonds with gold electrodes. rsc.org This strategy has been explored with structurally analogous antiaromatic indeno[1,2-b]fluorene systems containing phenylacetylene (B144264) moieties, where the inclusion of anchor groups allowed for the measurement of single-molecule conductance. rsc.orgugr.es By modifying the terminal groups of the 4-((4-ethynylphenyl)ethynyl)aniline backbone, it is possible to engineer the HOMO-LUMO gap and precisely control the alignment with the electrode's Fermi level, thereby modulating electron transport through the molecule. ugr.es This approach offers a pathway to fabricating molecular wires, switches, and other fundamental components for next-generation electronics.

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, optical computing, and frequency conversion. The extended π-conjugated system and inherent asymmetry of 4-((4-ethynylphenyl)ethynyl)aniline, which features an electron-donating aniline group at one end, make it a promising scaffold for NLO materials. The NLO response of a molecule is quantified by its hyperpolarizability.

Computational studies on a closely related analogue, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA), have demonstrated the significant NLO potential of this molecular structure. researchgate.net The calculations revealed a substantial first-order hyperpolarizability, indicating a strong NLO response. researchgate.net This is attributed to the efficient intramolecular charge transfer along the conjugated backbone, facilitated by the donor-π-acceptor-like nature of the molecule. The broader class of oligo(phenylene ethynylene)s is well-known for its NLO properties, often exhibiting sizable third-order NLO responses and enhanced two-photon absorption cross-sections. acs.orgnih.govnih.gov

| Property | Calculated Value for TEPEA | Unit |

| Dipole Moment (μ) | 3.3920 | Debye |

| Linear Polarizability (α) | 50.4634 × 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ | esu |

Data derived from computational analysis of the silyl-capped analogue, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. researchgate.net

Chemosensing and Molecular Recognition Systems

The electronically active and fluorescent nature of the ethynylarene backbone, combined with the reactive aniline group, provides a basis for the design of sensitive and selective chemosensors.

The fundamental design of a fluorescent chemosensor based on 4-((4-ethynylphenyl)ethynyl)aniline involves the coupling of a fluorescent signaling unit (the fluorophore) with a recognition site (the receptor). In this molecule, the rigid, conjugated oligo(phenylene ethynylene) framework serves as the fluorophore, responsible for the absorption and emission of light. The terminal aniline group, with its lone pair of electrons on the nitrogen atom, acts as the receptor site. researchgate.net

This design is based on the principle that the binding of a specific target analyte to the aniline receptor will induce a measurable change in the photophysical properties of the ethynylarene fluorophore. researchgate.netsemanticscholar.org The interaction can be a Lewis acid-base interaction, hydrogen bonding, or another form of chemical binding. This event perturbs the electronic structure of the entire π-conjugated system, leading to a change in fluorescence intensity, wavelength, or lifetime. ethz.ch A computational investigation of a silyl-capped derivative of 4-((4-ethynylphenyl)ethynyl)aniline has shown its promise as a potential chemosensor for ammonia (B1221849). researchgate.net

The primary mechanism for analyte detection using sensors derived from 4-((4-ethynylphenyl)ethynyl)aniline is the modulation of the molecule's frontier molecular orbitals (HOMO and LUMO) upon interaction with the analyte. The binding of an analyte to the aniline nitrogen atom alters the electron density distribution across the molecule, directly impacting the energies of the HOMO and LUMO levels and, consequently, the HOMO-LUMO energy gap. researchgate.netnih.gov

A computational study on the interaction between the silyl-capped analogue TEPEA and an ammonia molecule demonstrated this effect explicitly. The presence of the ammonia molecule near the aniline group resulted in a significant reduction of the HOMO-LUMO gap. researchgate.net

| System | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (Eg) |

| TEPEA Molecule | -5.4655 eV | -1.7587 eV | 3.7068 eV |

| TEPEA + Ammonia | -5.4215 eV | -1.8201 eV | 3.6014 eV |

Data derived from computational analysis of the silyl-capped analogue, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. researchgate.net

This modulation of the energy gap directly affects the wavelength of light the molecule absorbs and emits, providing a clear signal for detection. Another common mechanism in aniline-containing fluorescent sensors is photoinduced electron transfer (PeT). researchgate.netsemanticscholar.org In a typical "turn-on" sensor, the lone pair on the aniline nitrogen quenches the fluorescence of the attached fluorophore via PeT. When the analyte binds to the nitrogen, it inhibits this quenching process, causing a dramatic increase in fluorescence intensity. researchgate.net This ability to modulate electronic properties upon analyte binding makes 4-((4-ethynylphenyl)ethynyl)aniline a highly adaptable platform for developing advanced chemical sensors.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Sonogashira Cross-Coupling Reactions

The synthesis of arylalkynes such as 4-((4-ethynylphenyl)ethynyl)aniline is prominently achieved via the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org

The Sonogashira coupling mechanism is understood to operate through two interconnected and independent catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgvedantu.com

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. wikipedia.orgyoutube.com In the presence of a base (commonly an amine), the copper(I) salt reacts with the terminal alkyne (R-C≡C-H) to form a π-alkyne complex. libretexts.orgyoutube.com This complexation increases the acidity of the terminal alkyne proton, facilitating its deprotonation by the base to form a copper(I) acetylide intermediate (Cu-C≡C-R). wikipedia.orglibretexts.org This activated acetylide species is then transferred to the palladium center during the transmetalation step of the palladium cycle, thereby regenerating the copper catalyst. wikipedia.org While crucial for increasing the reaction rate, the copper co-catalyst can sometimes promote the undesirable side reaction of alkyne homocoupling (Glaser coupling). vedantu.comresearchgate.net

In some variations, the reaction can be performed under copper-free conditions. In this case, the palladium complex itself facilitates the deprotonation of the alkyne after forming a π-alkyne-palladium complex. libretexts.orgvedantu.com

The Sonogashira reaction proceeds through a series of well-defined steps involving distinct intermediates. The efficiency and outcome of the reaction are dictated by the kinetics of these elementary steps.

| Step | Description | Key Intermediates | Role in Catalytic Cycle |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. The reactivity order for the halide is I > Br > Cl. wikipedia.orgyoutube.com | Pd(0)L2, Ar-Pd(II)(L)2-X | Initiates the palladium cycle; activates the aryl halide. wikipedia.org |

| Deprotonation/ Acetylide Formation | The copper(I) salt complexes with the terminal alkyne, and a base removes the acidic proton. | Cu(I)-π-alkyne complex, Copper(I) acetylide | Activates the alkyne nucleophile for transmetalation. wikipedia.orglibretexts.org |

| Transmetalation | The acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide. | Ar-Pd(II)(L)2-X, Cu-C≡C-R, Ar-Pd(II)(L)2-C≡C-R | Connects the copper and palladium cycles; forms the key C-C bond precursor on palladium. libretexts.org |

| Isomerization | The resulting palladium complex undergoes a trans to cis isomerization. | trans-[Ar-Pd(II)(L)2-C≡C-R], cis-[Ar-Pd(II)(L)2-C≡C-R] | Orients the two organic moieties for facile reductive elimination. wikipedia.orglibretexts.org |

| Reductive Elimination | The two organic groups (aryl and alkynyl) are eliminated from the palladium center, forming the final product. | cis-[Ar-Pd(II)(L)2-C≡C-R] | Forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst. wikipedia.orgyoutube.com |

The rate-determining step of the Sonogashira coupling can vary depending on the specific substrates and conditions. While oxidative addition is frequently cited as the rate-limiting step wikipedia.orgnih.gov, computational and experimental studies have also pointed to transmetalation as the slowest step in the catalytic cycle under certain conditions. libretexts.orgyoutube.comresearchgate.net

Chemical Transformations of the Aniline (B41778) Moiety

The aniline functional group in 4-((4-ethynylphenyl)ethynyl)aniline is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives and complex heterocyclic structures.

The primary amine of the aniline moiety is nucleophilic and can undergo a variety of common chemical transformations. These reactions allow for the introduction of diverse functional groups, modulating the electronic and physical properties of the molecule. Standard derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺) by treatment with nitrous acid. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

These functionalization strategies are fundamental in organic synthesis for creating libraries of compounds for materials science or pharmaceutical research.

The presence of both an aniline and ethynyl (B1212043) groups within the same molecular framework or in reaction mixtures provides a powerful platform for the synthesis of nitrogen-containing heterocycles like indoles and quinolines.

Indole Synthesis: The synthesis of indoles, a core structure in many natural products and pharmaceuticals, can be achieved through the cyclization of 2-alkynylaniline derivatives. mdpi.comnih.govmdpi.com This transformation is a significant application of Sonogashira chemistry, where a 2-haloaniline is first coupled with a terminal alkyne. The resulting 2-alkynylaniline intermediate can then undergo an intramolecular cyclization, often catalyzed by the same palladium source or other transition metals, to afford a 2-substituted indole. mdpi.comrsc.org A one-pot, tandem Sonogashira coupling followed by cyclization is an efficient strategy for producing these valuable heterocycles. mdpi.com

Quinoline (B57606) Synthesis: Quinolines are another important class of N-heterocycles found in numerous biologically active compounds. nih.gov One synthetic route involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, an aniline is first N-alkynylated. Subsequent treatment with an electrophile (e.g., I₂, ICl, Br₂) triggers an intramolecular attack of the aniline ring onto the activated alkyne, leading to the formation of the quinoline skeleton. nih.gov

| Heterocycle | Synthetic Strategy | Precursor Type | Key Reaction |

| Indole | Tandem Sonogashira/Cyclization | ortho-Haloaniline + Terminal Alkyne | Intramolecular Aminopalladation rsc.org |

| Quinoline | Electrophilic Cyclization | N-alkynylated Aniline | 6-endo-dig Cyclization nih.gov |

Reactivity and Transformations of the Ethynyl Group

The terminal ethynyl group in precursors to 4-((4-ethynylphenyl)ethynyl)aniline, and the internal alkyne bonds within the final molecule, are sites of high reactivity, enabling a range of chemical transformations beyond the Sonogashira coupling.

The terminal alkyne C(sp)-H bond is acidic and can be deprotonated to form acetylides, which are potent nucleophiles. youtube.com This reactivity is central to the Sonogashira reaction itself but also allows for other C-C bond-forming reactions. The triple bond can also undergo various addition reactions.

Key transformations involving the ethynyl group include:

Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (often air), terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. This is often an undesired side reaction in Sonogashira couplings. vedantu.comresearchgate.net

Alkynylation of Heteroatoms: The ethynyl group can be used to functionalize other atoms. For example, metal-free alkynylation of thiols can be achieved using hypervalent iodine reagents derived from terminal alkynes. acs.org

Arylation/Alkenylation: Transition-metal-free methods have been developed for the arylation of terminal alkynes using organoboranes and an iodine source. chemistryviews.org

Click Chemistry: Terminal alkynes are key participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a cornerstone of click chemistry.

Addition Reactions: The triple bond can undergo hydrogenation to form alkenes or alkanes. It can also participate in hydration reactions to yield ketones or undergo halogenation.

Multicomponent Reactions: Alkynes are excellent substrates in multicomponent reactions, such as the nickel-catalyzed reductive alkylalkynylation, to form complex stereodefined 1,3-enynes. chemrxiv.org

Applications in "Click Chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne groups of 4-((4-ethynylphenyl)ethynyl)aniline make it an ideal monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, regioselectivity, mild reaction conditions, and tolerance to a wide range of functional groups. The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.

The general mechanism for the CuAAC reaction begins with the in situ formation of a copper(I) acetylide intermediate. This is often achieved by using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. The copper(I) species then reacts with the terminal alkyne of 4-((4-ethynylphenyl)ethynyl)aniline to form the copper acetylide. This intermediate then reacts with an azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges to form the stable triazole ring and regenerate the copper(I) catalyst.

The bifunctional nature of 4-((4-ethynylphenyl)ethynyl)aniline allows for its use in the synthesis of polytriazoles. When reacted with diazides, it can undergo step-growth polymerization to yield polymers containing triazole rings in the main chain. These polymers often exhibit high thermal stability and can be designed to have specific electronic or optical properties. The reaction conditions for such polymerizations are typically mild, often conducted at room temperature in a variety of solvents.

Beyond polymerization, this "click" reaction is instrumental in the functionalization and surface modification of materials. The ethynyl groups can react with azide-modified surfaces or biomolecules, enabling the covalent attachment of the aniline derivative. This has applications in the development of sensors and molecular electronics, where the aniline moiety can provide redox activity or serve as a point for further chemical modification.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-((4-Ethynylphenyl)ethynyl)aniline, Organic Azide | Copper(I) salt (e.g., CuI, or CuSO4/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Polytriazole Synthesis | 4-((4-Ethynylphenyl)ethynyl)aniline, Diazide | Copper(I) catalyst | Polytriazole |

Polymerization of Ethynyl Aniline Derivatives

The ethynyl and aniline functionalities of 4-((4-ethynylphenyl)ethynyl)aniline and its derivatives allow for several polymerization pathways, leading to a range of functional polymers with interesting properties.

One primary method is the oxidative polymerization of the aniline moiety. Similar to aniline itself, the amino group of 4-((4-ethynylphenyl)ethynyl)aniline can be chemically or electrochemically oxidized to form a polyaniline-like backbone. The polymerization typically proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. The presence of the ethynylphenyl groups as substituents on the polyaniline chain can significantly influence the polymer's properties, such as its solubility, processability, and electronic characteristics. For instance, chemical oxidative polymerization can be carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium.

The ethynyl groups also provide a route for addition and cross-linking polymerization . Under thermal or catalytic activation, the triple bonds can undergo polymerization to form conjugated polyene structures. This is particularly relevant for creating cross-linked networks. For example, a linear polymer synthesized through the aniline group can be subsequently cross-linked by heating, which induces the reaction of the pendant ethynyl groups. This cross-linking can enhance the thermal stability and mechanical properties of the resulting material.

Furthermore, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be employed to synthesize polymers incorporating the 4-((4-ethynylphenyl)ethynyl)aniline unit. This method allows for the creation of well-defined conjugated polymers with alternating donor-acceptor units, which are of interest for applications in organic electronics.

| Polymerization Method | Reactive Group | Initiator/Catalyst | Resulting Polymer Structure |

| Oxidative Polymerization | Aniline (amino group) | Chemical (e.g., (NH4)2S2O8) or Electrochemical | Polyaniline backbone with ethynylphenyl substituents |

| Thermal/Catalytic Polymerization | Ethynyl groups | Heat or Catalyst | Conjugated polyene chains/cross-linked networks |

| Sonogashira Coupling | Ethynyl groups | Palladium catalyst | Conjugated polymers with defined repeating units |

Electrochemical Reaction Mechanisms and Pathways

The electrochemical behavior of 4-((4-ethynylphenyl)ethynyl)aniline is characterized by the redox activity of the aniline moiety and the potential for electropolymerization.

The electrochemical oxidation of the aniline group is a key process. In cyclic voltammetry, aniline derivatives typically show an irreversible oxidation peak corresponding to the formation of a radical cation. This radical cation can then undergo further reactions, including coupling with another radical cation to initiate polymerization. The oxidation potential of the aniline group is influenced by the nature of the substituents on the aromatic ring.

Electropolymerization is a common electrochemical reaction for aniline derivatives. By repeatedly cycling the potential or holding it at a constant value where the monomer is oxidized, a polymer film can be grown on the electrode surface. The mechanism of electropolymerization is believed to involve the initial oxidation of the monomer to a radical cation, followed by deprotonation and coupling of the radicals to form dimers. These dimers are then further oxidized and coupled with other radical cations, leading to the growth of the polymer chain. The resulting polymer film is typically electroactive, meaning it can be reversibly oxidized and reduced.

The electrochemical properties of the resulting polymer films, such as their redox potentials and conductivity, are of significant interest. The polymer derived from 4-((4-ethynylphenyl)ethynyl)aniline would be expected to exhibit multiple redox states, similar to polyaniline. The presence of the conjugated ethynylphenyl groups can facilitate electron transfer and potentially lower the oxidation potential compared to unsubstituted polyaniline.

The electrochemical oxidation of 4-ethynylaniline (B84093) has been studied, and it is noted that the product of its oxidation can be unstable in certain pH conditions. This suggests that the electrochemical behavior of 4-((4-Ethynylphenyl)ethynyl)aniline would also be pH-dependent. The stability of the radical cations and the subsequent reaction pathways are influenced by the acidity of the electrolyte solution.

| Electrochemical Process | Description | Key Species |

| Monomer Oxidation | Initial one-electron oxidation of the aniline group. | Radical cation |

| Electropolymerization | Formation of a polymer film on the electrode surface through repeated oxidation and coupling of the monomer. | Monomer radical cations, dimers, oligomers, polymer |

| Polymer Redox Behavior | Reversible oxidation and reduction of the polymer film, showing characteristic redox peaks in cyclic voltammetry. | Neutral polymer, polaron, bipolaron |

Future Research Directions and Emerging Innovations

Design of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of diarylacetylenes, including 4-((4-ethynylphenyl)ethynyl)aniline, often relies on the Sonogashira cross-coupling reaction. While effective, this method typically involves palladium and copper catalysts and the use of organic solvents, which can present environmental and cost concerns. Future research is increasingly focused on developing more sustainable and atom-economical synthetic routes.

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. jocpr.com For the synthesis of 4-((4-ethynylphenyl)ethynyl)aniline, this means exploring new catalytic systems and reaction conditions that minimize waste. One promising avenue is the development of one-pot synthesis protocols that combine multiple reaction steps without isolating intermediates, thereby reducing solvent usage and purification steps. consensus.app

Recent advancements have demonstrated the synthesis of diarylacetylenes from readily available starting materials like arylaldehydes through addition-double elimination processes, offering high yields and broad substrate scope. consensus.app Another innovative approach involves the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, which provides a transition-metal-free pathway to diarylacetylenes. researchgate.netacs.org These methods represent a significant step towards more sustainable chemical manufacturing.

Furthermore, the use of water as a solvent in Sonogashira-type reactions is being explored as a greener alternative to traditional organic solvents. researchgate.netanalis.com.my Water is non-toxic, inexpensive, and can in some cases enhance reaction efficiency and catalyst stability. analis.com.my The development of robust, water-soluble catalysts and reaction conditions will be crucial for the large-scale, environmentally friendly production of 4-((4-ethynylphenyl)ethynyl)aniline and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Diarylacetylenes

| Method | Catalysts/Reagents | Advantages | Challenges |

| Sonogashira Coupling | Palladium, Copper | High yields, well-established | Use of transition metals, organic solvents |

| One-Pot Synthesis from Arylaldehydes | LiN(SiMe3)2 | High yields, readily available starting materials | Stoichiometric use of strong base |

| Smiles Rearrangement | Base (e.g., Cs2CO3) | Transition-metal-free | Can require specific activating groups |

| Aqueous Sonogashira Coupling | Water-soluble Pd/Cu catalysts | Environmentally friendly solvent | Catalyst stability and recovery |

Exploration of Advanced Optoelectronic and Sensing Capabilities in Complex Architectures

The extended π-conjugated system of 4-((4-ethynylphenyl)ethynyl)aniline gives rise to interesting electronic and optical properties, making it a promising candidate for applications in optoelectronics and chemical sensing. Future research will focus on harnessing and enhancing these properties by incorporating the molecule into more complex molecular and supramolecular architectures.

In the realm of optoelectronics, this compound can serve as a fundamental building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its rigid structure can facilitate efficient charge transport. Research is directed towards synthesizing polymers and oligomers containing the 4-((4-ethynylphenyl)ethynyl)aniline motif to create materials with tailored electronic properties.

The aniline (B41778) group in 4-((4-ethynylphenyl)ethynyl)aniline provides a site for interaction with various analytes, making it a potential component for chemical sensors. researchgate.netanalis.com.my The binding of an analyte can induce changes in the molecule's fluorescence or electronic properties, providing a detectable signal. researchgate.netanalis.com.my Future work will involve designing sensor arrays and composite materials where the aniline moiety is either exposed for direct interaction or functionalized with specific recognition units to enhance selectivity and sensitivity. For instance, its potential as a fluorescent chemosensor for ammonia (B1221849) has been investigated through computational studies, which showed a reduction in the HOMO-LUMO gap upon interaction with ammonia molecules. researchgate.netresearchgate.net

Integration of 4-((4-Ethynylphenyl)ethynyl)aniline into Nanoscale Materials and Devices

The integration of 4-((4-ethynylphenyl)ethynyl)aniline into nanoscale materials and devices is a rapidly emerging area of research. Its molecular dimensions and functional groups make it suitable for creating well-defined nanostructures with unique properties.

One key application is in the field of molecular electronics, where individual molecules or small assemblies of molecules are used as electronic components. The ethynyl (B1212043) groups of 4-((4-ethynylphenyl)ethynyl)aniline can act as "alligator clips" to anchor the molecule to metal surfaces, such as gold electrodes, forming self-assembled monolayers (SAMs). These SAMs can function as molecular wires or be incorporated into more complex molecular-scale circuits. The potential for this molecule to be used in molecular rectifiers, which allow current to flow in one direction but not the other, is an active area of investigation. researchgate.net

Furthermore, the terminal alkyne group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). jocpr.com This provides a highly efficient and specific method for covalently attaching 4-((4-ethynylphenyl)ethynyl)aniline to other molecules, polymers, or surfaces. This capability is being explored for the functionalization of nanomaterials like graphene and carbon nanotubes, leading to hybrid materials with enhanced properties for applications in composites, sensors, and electronic devices.

Computational Design and Prediction of New Derivatives with Tailored Electronic and Optical Properties

Computational chemistry, particularly methods like Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new materials. researchgate.netanalis.com.my In the context of 4-((4-ethynylphenyl)ethynyl)aniline, computational modeling can be used to predict the electronic and optical properties of new derivatives before they are synthesized in the lab.